![molecular formula C17H15N3O3S B11706076 2-(3-Methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B11706076.png)
2-(3-Methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE is a thiazolidinone derivative Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of an appropriate aldehyde with a thiosemicarbazide, followed by cyclization. The reaction conditions often include:
Condensation Reaction: The aldehyde (3-nitrobenzaldehyde) reacts with thiosemicarbazide in the presence of an acid catalyst to form a thiosemicarbazone intermediate.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a base to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for thiazolidinones often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Amino Derivatives: Reduction of the nitro group results in amino derivatives.
Substituted Thiazolidinones: Nucleophilic substitution leads to various substituted thiazolidinones.
Applications De Recherche Scientifique
(2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes in the inflammatory pathway, leading to reduced inflammation. In cancer cells, it may induce apoptosis by interacting with specific proteins involved in cell death.
Comparaison Avec Des Composés Similaires
(2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE: can be compared with other thiazolidinone derivatives:
-
Similar Compounds
- (2Z)-2-[(4-METHYLPHENYL)IMINO]-5-[(4-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE
- (2Z)-2-[(2-METHYLPHENYL)IMINO]-5-[(2-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE
-
Uniqueness: : The specific substitution pattern on the phenyl rings (3-methyl and 3-nitro) gives (2Z)-2-[(3-METHYLPHENYL)IMINO]-5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE unique chemical and biological properties, such as enhanced antimicrobial activity compared to its analogs.
Propriétés
Formule moléculaire |
C17H15N3O3S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-(3-methylphenyl)imino-5-[(3-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15N3O3S/c1-11-4-2-6-13(8-11)18-17-19-16(21)15(24-17)10-12-5-3-7-14(9-12)20(22)23/h2-9,15H,10H2,1H3,(H,18,19,21) |
Clé InChI |
JQEYDMDMXFJSMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706001.png)
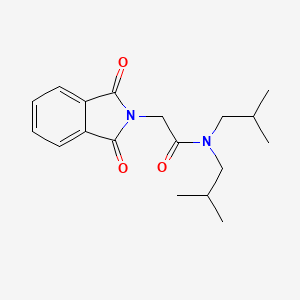

![(2E)-2-[2-(4-Phenyl-1,3-thiazol-2-YL)hydrazin-1-ylidene]azepane](/img/structure/B11706023.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11706031.png)
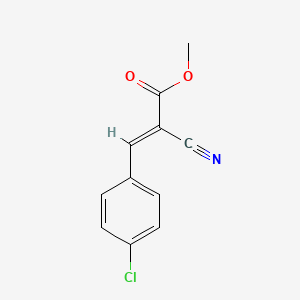
![2-fluoro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11706036.png)
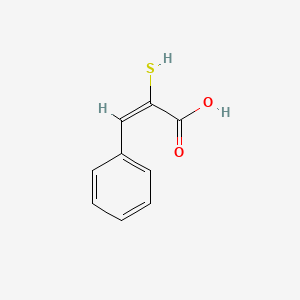
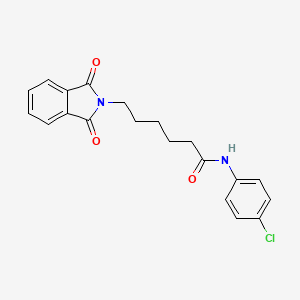
![2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11706055.png)
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B11706066.png)
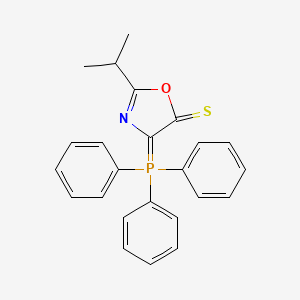

![(2E)-2-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11706082.png)
